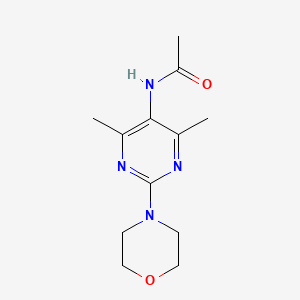

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-4-6-18-7-5-16/h4-7H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEWLUUIAKMTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide typically involves the condensation of 4,6-dimethyl-2-morpholinopyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. The overall reaction can be represented as follows:

4,6-dimethyl-2-morpholinopyrimidine+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is primarily recognized for its potential as a therapeutic agent. Its structure suggests that it may interact effectively with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrimidine compounds have shown promise as PI3K inhibitors, which are crucial in cancer signaling pathways. Studies have demonstrated that these compounds can significantly reduce tumor growth in preclinical models by targeting specific cellular pathways involved in cancer progression .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Similar acetamide derivatives have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate how structural modifications can enhance its efficacy and selectivity against specific enzymes or receptors involved in disease mechanisms .

| Structural Features | Biological Activity |

|---|---|

| Morpholine ring | Enhances solubility and bioavailability |

| Dimethyl substitution | Increases potency against target proteins |

| Acetamide group | Modulates interaction with biological targets |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of morpholine derivatives with pyrimidine precursors.

Synthetic Routes

Several synthetic methods have been reported, including:

- Condensation Reactions : Combining morpholine with pyrimidine derivatives under acidic or basic conditions.

- Reflux Methods : Heating reactants in a solvent to facilitate the formation of the desired acetamide.

Preclinical Models

In preclinical studies, this compound has been tested in animal models for its effectiveness against induced tumors and neurodegenerative conditions, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate

- Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at positions 2, 4, and 6 of the pyrimidine ring, with acetamide at position 5 .

- Properties: Higher polarity due to hydroxyl and amino groups, leading to strong intermolecular hydrogen bonding (monoclinic crystal system, P21/c space group) .

- Pharmacology : Demonstrates antifungal and antibacterial activities, attributed to the polar substituents enhancing target binding .

N-[4,6-Dichloro-5-(formylamino)-2-pyrimidinyl]acetamide

- Structure: Chlorine atoms at positions 4 and 6, formylamino (-NHCHO) at position 5 .

- Applications : Intermediate for Abacavir (antiviral drug), suggesting utility in nucleoside analogue synthesis .

Comparison Table 1: Pyrimidine-Based Analogues

*Calculated molecular weight based on formula C₁₃H₂₀N₄O₃.

Heterocyclic Analogues with Acetamide Moieties

Benzothiazole Derivatives ()

- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide.

- Structure : Benzothiazole core with trifluoromethyl and methoxy-phenyl acetamide.

- Properties : Trifluoromethyl enhances metabolic resistance; methoxy groups modulate electronic effects for target affinity .

Tetrahydrocarbazole Derivatives ()

- Examples : N-[3-(1,2,3,4-Tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide.

- Structure : Carbazole fused ring system with acetamide-linked phenyl group.

Comparison Table 2: Heterocyclic Analogues

Metabolic and Stability Considerations

- Morpholino vs. Amine Groups: The morpholino group in the target compound may improve aqueous solubility compared to primary amines (e.g., ’s amino group), reducing crystallization issues .

- Chlorine vs.

- Thiadiazole Metabolites () : Methazolamide metabolites with thiadiazole-acemamide structures highlight the impact of heterocycle choice on metabolic pathways, suggesting pyrimidines may offer different clearance profiles .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholinopyrimidine scaffold, which plays a crucial role in its biological interactions. The presence of the acetamide group enhances its solubility and bioavailability. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction and subsequent catalytic activity. This mechanism is particularly relevant in cancer therapy, where targeting specific kinases can halt tumor growth .

- Signal Modulation : this compound can modulate cellular signaling pathways by interacting with receptors involved in cell proliferation and survival. This modulation can lead to apoptosis in cancer cells or altered immune responses .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against the LC-2/ad cell line (lung adenocarcinoma), showing significant growth inhibition with GI50 values ranging from 100 to 170 nM .

Antimalarial Activity

Research has indicated potential antimalarial properties for compounds structurally similar to this compound:

- In Vitro Efficacy : Studies on related compounds have reported activity against Plasmodium falciparum strains, suggesting that modifications to the morpholino group could enhance antimalarial efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substituents on the pyrimidine ring can significantly influence potency and selectivity:

| Compound | Target | IC50 (nM) |

|---|---|---|

| 1 | RET V804M | 12.32 ± 2.44 |

| 2 | RET V804M | 13.14 ± 1.54 |

| 3 | RET V804M | 18.68 ± 2.71 |

This table illustrates the inhibitory potency of different derivatives against the RET kinase mutant associated with resistance in cancer therapy .

Case Studies and Research Findings

- Anticancer Mechanisms : A study demonstrated that this compound effectively inhibited RET phosphorylation in cancer models, correlating with reduced cell proliferation rates .

- Antimalarial Research : Investigations into related compounds indicated that structural modifications could lead to enhanced antiplasmodial activity, providing a basis for further pharmacomodulation studies aimed at malaria treatment .

- Cytotoxicity Assessments : The compound's cytotoxic effects were evaluated using human HepG2 liver cells, indicating a need for further exploration of its safety profile alongside efficacy studies .

Q & A

Q. How can researchers optimize crystallization conditions for high-quality SC-XRD data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.